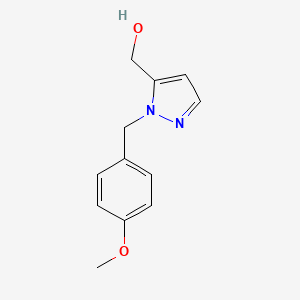![molecular formula C10H13ClN2O B8522337 N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8522337.png)
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide is an organic compound with a molecular formula of C10H13ClN2O It is characterized by the presence of an acetamide group attached to a 2-amino-2-(4-chlorophenyl)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-chlorophenylacetonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to hydrolysis and subsequent reaction with ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar in structure but lacks the aminoethyl group.
N-(2-aminoethyl)acetamide: Similar but lacks the chlorophenyl group.
N-(2-amino-2-phenylethyl)acetamide: Similar but lacks the chlorine atom on the phenyl ring.
Uniqueness
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both the aminoethyl and chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13ClN2O |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13ClN2O/c1-7(14)13-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
XHBLGQHNWRNULV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(C1=CC=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














